(3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid
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Overview
Description
(3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid: is a chemical compound characterized by its unique molecular structure, which includes a phenyl ring substituted with a cyclopropylmethoxy group and a methoxy group, as well as an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by demethylation and cyclopropylmethoxylation . The reaction conditions for these steps often require the use of strong Lewis acids, such as aluminum chloride, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
(3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and iodine (I₂) are used for halogenation, while nucleophiles like hydroxide (OH⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Scientific Research Applications
(3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid: has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid: can be compared to other similar compounds, such as (3-Methoxy-4-methoxy-phenyl)-acetic acid and (3-Cyclopropylmethoxy-phenyl)-acetic acid . While these compounds share structural similarities, the presence of the cyclopropylmethoxy group in This compound imparts unique chemical and biological properties that distinguish it from its counterparts.
List of Similar Compounds
(3-Methoxy-4-methoxy-phenyl)-acetic acid
(3-Cyclopropylmethoxy-phenyl)-acetic acid
(3-Ethoxy-4-methoxy-phenyl)-acetic acid
(3-Propoxy-4-methoxy-phenyl)-acetic acid
Properties
IUPAC Name |
2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-11-5-4-10(7-13(14)15)6-12(11)17-8-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLXXUCOQJYUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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